Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate

Description

Ethyl phenylacetate (CAS 101-97-3) is an ester compound characterized by a phenylacetate group linked to an ethyl moiety. It is a colorless liquid with a strong floral and honey-like aroma, widely used in food, cosmetics, perfumery, and pharmaceuticals . Its synthesis traditionally involves chemical esterification of phenylacetic acid and ethanol using catalysts like concentrated sulfuric acid or rare earth solid superacids (e.g., SO₄²⁻/ZrO₂/La³⁺), achieving yields up to 90% under optimized conditions . However, biotransformation methods using microorganisms such as Hansenula anomala have emerged as sustainable alternatives, producing 864 mg/L of ethyl phenylacetate within 72 hours via enzymatic cascades .

Properties

IUPAC Name |

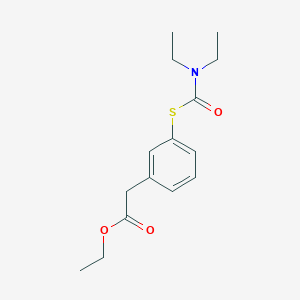

ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-4-16(5-2)15(18)20-13-9-7-8-12(10-13)11-14(17)19-6-3/h7-10H,4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEYLLFVCQFBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)SC1=CC=CC(=C1)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497581 | |

| Record name | Ethyl {3-[(diethylcarbamoyl)sulfanyl]phenyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67443-55-4 | |

| Record name | Ethyl {3-[(diethylcarbamoyl)sulfanyl]phenyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

R-COOH+C2H5OH→R-COO-C2H5+H2O

where R represents the 3-(diethylcarbamoylsulfanyl)phenyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products Formed

Hydrolysis: 3-(Diethylcarbamoylsulfanyl)benzoic acid and ethanol.

Reduction: 3-(Diethylcarbamoylsulfanyl)benzyl alcohol.

Substitution: Various substituted derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate serves as an important synthetic intermediate in organic chemistry. It is utilized in:

- Synthesis of Complex Molecules: It acts as a building block for developing more complex organic compounds, particularly in pharmaceutical and agrochemical research .

Biology

Research indicates that this compound exhibits potential biological activities:

- Anti-inflammatory Properties: Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for further pharmacological investigation .

- Interactions with Biomolecules: The compound's unique structure allows it to interact with various biological targets, potentially influencing enzyme activity and cellular pathways.

Medicine

The therapeutic potential of this compound is being explored:

- Drug Development: It is investigated as a precursor for new anti-inflammatory drugs, with studies focusing on its efficacy and mechanism of action against inflammation markers in vitro .

- Pharmaceutical Formulations: The compound can be formulated into various dosage forms, including tablets and injectable solutions, for therapeutic applications .

Industry

In industrial applications, this compound is used:

- Production of Fragrances and Flavoring Agents: Its ester nature makes it suitable for use in the formulation of perfumes and flavorings due to its pleasant odor characteristics.

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of various thiocarbamate derivatives, this compound was found to significantly reduce inflammation markers in cultured cells. This suggests its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound demonstrated improved yields through continuous flow processes. This advancement enhances the scalability of production for industrial applications .

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The diethylcarbamoylsulfanyl group can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl Benzoate (CAS 93-89-0)

- Structure : Benzoyl group linked to ethyl ester.

- Aroma Profile: Contributes floral notes but lacks the honey-like undertones of ethyl phenylacetate.

- Applications : Used in flavoring agents and perfumes.

- Research Findings : In sea buckthorn beverages, ethyl benzoate (OAV = 6.03) has a lower odor activity value compared to ethyl phenylacetate (OAV = 1.55) but still significantly impacts floral aromas .

Phenethyl Phenylacetate (CAS 102-20-5)

- Structure : Phenylacetate esterified to phenethyl alcohol.

- Aroma Profile : Richer, more complex floral scent with higher molecular weight.

- Applications : High-value perfumery ingredient, often diluted in carriers like dipropylene glycol (DPG) for stability .

- Research Findings : Synthesized via enzymatic cascades from L-phenylalanine, highlighting its niche production compared to ethyl phenylacetate .

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

- Structure : Incorporates a ketone group adjacent to the phenylacetate chain.

- Reactivity : The α-keto group enables participation in heterocyclic synthesis (e.g., barbiturates), unlike ethyl phenylacetate .

- Applications: Intermediate in pharmaceutical synthesis (e.g., hypnotics) .

Food Industry

- Ethyl phenylacetate enhances floral and honey notes in fermented beverages (e.g., Tibetan Qingke Baijiu) and dairy products. However, its concentration decreases during yeast fermentation, requiring post-processing supplementation .

- In honey, elevated ethyl phenylacetate levels (6× average) may indicate adulteration with artificial aromas .

Perfumery

- Ethyl phenylacetate outperforms terpinolene and α-pinene in volatile response intensity, making it effective in insect trapping systems .

- Phenethyl phenylacetate (50% in DPG) is preferred in high-end perfumes for its stability and complex scent profile .

Pharmaceuticals

- Ethyl 2-phenylacetoacetate serves as a barbiturate precursor, while ethyl phenylacetate derivatives (e.g., ethyl 3-(4-hydroxyphenoxy)phenylacrylate) are explored for chemotherapeutic agent design .

Biological Activity

Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phenylacetate moiety conjugated with a diethylthiocarbamoyl group. This structural configuration is believed to contribute to its biological properties, particularly in modulating various biochemical pathways.

Mechanisms of Biological Activity

-

Anticancer Activity :

- The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways involved in cell cycle regulation.

- For instance, compounds with similar structures have been shown to affect the expression of proteins involved in apoptosis, such as Bcl-2 and caspases, leading to increased cell death in malignant cells.

-

Antioxidant Properties :

- This compound may possess antioxidant capabilities, which help mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

-

Enzyme Inhibition :

- Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to cancer progression and inflammation. Specific attention has been given to its potential inhibitory effects on cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antioxidant | Reduces oxidative stress | |

| Enzyme Inhibition | Inhibits COX enzymes |

Case Study: Anticancer Efficacy

In a recent study examining the anticancer properties of this compound, researchers treated various human cancer cell lines with different concentrations of the compound. The results demonstrated a dose-dependent decrease in cell viability, particularly in breast and prostate cancer cells. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound effectively triggers programmed cell death mechanisms.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Initial studies indicate that the compound has favorable absorption characteristics, with peak plasma concentrations achieved within hours of administration. However, further research is necessary to fully elucidate its metabolic pathways and potential toxic effects.

Q & A

Q. What laboratory-scale synthesis routes are commonly used for Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate?

- Answer : The compound can be synthesized via:

- Acid-catalyzed esterification : Reacting phenylacetic acid with ethanol using hydrochloric or sulfuric acid as a catalyst. Sodium carbonate and sodium chloride are added during purification to enhance phase separation .

- Enzymatic methods : Biocatalysts like Candida antarctica Lipase B show high conversion rates (68% for related esters), offering a greener alternative to acid catalysis .

- Alkylation and cyanation : A multi-step process involving alkylation of intermediates (e.g., ethyl bromide) followed by cyanation, as demonstrated in analogous syntheses .

Q. How can researchers effectively purify this compound?

- Answer : Key purification steps include:

- Solvent extraction : Utilize dichloromethane or ethyl acetate for solubility-based separation .

- Distillation : Distill the product slowly to avoid superheating, as the compound typically boils within a narrow range (e.g., 1–5°C) .

- Washing protocols : Sodium carbonate washes remove acidic impurities, while sodium chloride addition improves phase separation .

Q. What spectroscopic techniques are recommended for structural characterization?

- Answer :

- NMR spectroscopy : The free-induction decay (FID) signal at 300 MHz provides detailed structural insights, particularly for verifying ester and thiocarbamoyl groups .

- GC-MS : Used to confirm purity and detect trace impurities, especially in aroma-related studies .

- SMILES notation : Validate the structure (CCOC(=O)CC1=CC(OC(=S)N(CC)CC)=CC=C1) against experimental data .

Advanced Research Questions

Q. How can reaction conditions be optimized for enzymatic synthesis to improve yield?

- Answer : Optimization involves:

- Catalyst selection : Candida antarctica Lipase B outperforms Y. lipolytica due to higher substrate affinity (e.g., 97% conversion for ethyl 3-phenylpropanoate) .

- Precursor tolerance : Screen microbial strains (e.g., Hansenula anomala) for phenylacetic acid tolerance and esterifying enzyme activity to enhance biotransformation efficiency .

- pH and temperature control : Maintain optimal ranges (e.g., pH 6–7, 30–40°C) to stabilize enzyme activity and reduce side reactions .

Q. Why do different biocatalysts exhibit significant variations in conversion rates for related esters?

- Answer : Differences arise from:

- Enzyme specificity : Candida antarctica Lipase B has a broader substrate scope and higher catalytic efficiency for bulkier esters compared to microbial whole-cell systems .

- Microbial metabolic pathways : Strains like Hansenula anomala utilize the Ehrlich pathway to convert phenylalanine into phenylacetic acid, which impacts precursor availability .

- Reaction microenvironment : Solvent polarity (e.g., dielectric constants of 5.4–29.6 for related esters) affects enzyme stability and substrate diffusion .

Q. How should researchers resolve data contradictions in solvent selection based on dielectric constants?

- Answer :

- Balance polarity and compatibility : While ethyl thiocyanate has a high dielectric constant (29.6), its toxicity limits use. Ethyl phenylacetate (dielectric constant 5.4) offers safer polarity for reactions .

- Empirical testing : Compare solubility (e.g., dichloromethane vs. toluene) and reaction kinetics to identify optimal solvents for specific synthesis steps .

Q. What methodologies assess interactions between this compound and other aroma compounds?

- Answer :

- Feller’s additive model : Quantify synergistic/antagonistic effects in binary mixtures (e.g., with ethyl hexanoate) via GC-O and detection probability thresholds .

- Sensory vector models : Evaluate perceptual interactions in formulations to optimize flavor or fragrance profiles .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.